Regioisomeric Identity: 2-Bromo vs. 4-Bromo Substitution Confirmed by Distinct NMR Spectroscopic Signatures
The 1H NMR spectrum of 4-[5-(2-bromophenoxy)pentyl]morpholine oxalate (DMSO-d6) exhibits a unique pattern of aromatic proton signals that distinguishes it from the 4-bromo regioisomer. The ortho-bromophenoxy substitution pattern results in a distinct splitting and chemical shift profile compared to the para-bromo isomer, which is critical for unambiguous identity confirmation during procurement and in-house quality control [1][2]. Direct spectral comparison eliminates regioisomer misassignment risk.
| Evidence Dimension | 1H NMR aromatic region pattern (DMSO-d6) |
|---|---|
| Target Compound Data | 4-[5-(2-bromophenoxy)pentyl]morpholine oxalate: distinct ortho-substituted phenoxy proton pattern (SpectraBase ID ASz8Yh3ry0K) [1] |
| Comparator Or Baseline | 4-[5-(4-bromophenoxy)pentyl]morpholine oxalate: para-substituted phenoxy proton pattern (SpectraBase ID FyJWYQZEdqQ) [2] |
| Quantified Difference | Qualitatively distinct aromatic splitting patterns; exact chemical shifts available in referenced spectra |
| Conditions | 1H NMR, DMSO-d6 solvent, oxalate salt form |
Why This Matters
Ensures receipt of the correct regioisomer, preventing experimental failure in structure-activity relationship (SAR) studies where bromine position critically affects target binding and metabolic stability.
- [1] SpectraBase. 4-[5-(2-bromophenoxy)pentyl]morpholine oxalate. SpectraBase Compound ID ASz8Yh3ry0K. John Wiley & Sons, Inc. View Source
- [2] SpectraBase. 4-[5-(4-bromophenoxy)pentyl]morpholine oxalate. SpectraBase Compound ID FyJWYQZEdqQ. John Wiley & Sons, Inc. View Source
